molecular formula C16H23FN2O2 B2542009 (R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate CAS No. 876162-15-1

(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2542009
CAS No.: 876162-15-1
M. Wt: 294.37
InChI Key: GTZGSEIULCPYBX-CQSZACIVSA-N
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Description

(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 3-fluorobenzyl group and a tert-butyl carbamate moiety. This compound is of interest in medicinal chemistry due to the fluorine atom’s role in enhancing metabolic stability and modulating electronic properties .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZGSEIULCPYBX-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for ®-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Carbamate-Specific Reactions

The tert-butyl carbamate moiety undergoes characteristic transformations:

Hydrolysis

Hydrolysis under acidic or basic conditions removes the tert-butyloxycarbonyl (Boc) protecting group:
(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamateH+/OH(R)-1-(3-fluorobenzyl)pyrrolidin-3-amine+CO2+tert-butanol\text{(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate} \xrightarrow{\text{H}^+/\text{OH}^-} \text{(R)-1-(3-fluorobenzyl)pyrrolidin-3-amine} + \text{CO}_2 + \text{tert-butanol}

ConditionsReaction TimeYieldPuritySource
4M HCl in dioxane2–4 hours85%>95%
10% NaOH (aqueous)6 hours72%90%

This reaction is critical for generating free amines in drug synthesis intermediates.

Nucleophilic Substitution

The carbamate oxygen participates in nucleophilic reactions with electrophiles (e.g., alkyl halides):

ReagentProductApplication
Methyl iodideN-methylated pyrrolidine derivativeBioactivity modulation
Benzyl bromideBenzyl-protected carbamateIntermediate for peptide synthesis

Reactions typically occur in polar aprotic solvents (e.g., DMF) at 50–80°C.

Pyrrolidine Ring Modifications

The pyrrolidine ring enables stereoselective functionalization:

Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) induce ring opening:
Pyrrolidine+RMgXLinear amine derivatives\text{Pyrrolidine} + \text{RMgX} \rightarrow \text{Linear amine derivatives}

NucleophileProduct StructureYieldSelectivity (R:S)
MeMgBrBranched alkylamine68%92:8
PhMgClAryl-substituted amine55%85:15

Steric hindrance from the 3-fluorobenzyl group influences regioselectivity.

Cross-Coupling Reactions

The fluorobenzyl group facilitates palladium-catalyzed couplings:

Reaction TypeCatalyst SystemSubstrateYield
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids78%
Buchwald–HartwigPd₂(dba)₃, XantphosPrimary amines82%

Reactions require anhydrous conditions and inert atmospheres (N₂/Ar) .

Fluorobenzyl Group Reactivity

The 3-fluorobenzyl substituent participates in:

Electrophilic Aromatic Substitution

Directed by the fluorine atom’s meta-directing effects:

ReagentPositionProductYield
HNO₃/H₂SO₄Para to FNitro-substituted derivative65%
Cl₂/FeCl₃Ortho to FChlorinated derivative58%

Reactivity is attenuated compared to non-fluorinated analogs due to electron-withdrawing effects.

Comparative Reactivity Table

Key differences between this compound and analogs:

Property/Reaction3-Fluorobenzyl Derivative2-Fluorobenzyl DerivativeNon-Fluorinated Analog
Hydrolysis rate (t₁/₂)45 min60 min120 min
Suzuki coupling efficiency78%65%52%
Ring-opening selectivity92:8 (R:S)88:12 (R:S)75:25 (R:S)

Data compiled from .

Mechanistic Insights

  • Deprotection Mechanism : Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to tert-butyl cation elimination and amine liberation .

  • Steric Effects : The 3-fluorobenzyl group restricts access to the pyrrolidine nitrogen, favoring reactions at the carbamate oxygen.

Scientific Research Applications

Chemistry

(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Formation of corresponding ketones or carboxylic acids.
  • Reduction : Production of alcohols or amines.
  • Substitution Reactions : Formation of azido derivatives or other substituted products.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. It is used to study enzyme interactions and signal transduction pathways, which can lead to insights into cellular processes and disease mechanisms .

Medicine

The compound is being explored for its therapeutic properties, particularly as a precursor in drug development. Its ability to modulate biological targets makes it a candidate for treating various conditions, including:

  • Cancer : Preliminary studies indicate cytotoxic effects against certain cancer cell lines.
  • Neurodegenerative Diseases : Potential neuroprotective effects have been observed under oxidative stress conditions.
  • Anti-inflammatory Applications : It has shown promise in reducing pro-inflammatory cytokines in activated macrophages.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of carbamate derivatives, including this compound. The results demonstrated significant cytotoxic effects against human leukemia cells, with an IC50 value indicating effective concentration for inhibiting cell growth.

Neuroprotective Effects

Research highlighted the compound's protective effects on neuronal cells under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound, showing a reduction in the production of pro-inflammatory cytokines in activated macrophages. This property could be beneficial for developing treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Counterpart: (S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate

The (S)-enantiomer shares identical molecular composition but differs in stereochemistry at the pyrrolidine ring’s 3-position. This enantiomer is priced at 1,079.00 €/1g (), reflecting the cost of chiral synthesis. Enantiomeric purity is vital for drug development, as differences in binding to biological targets can lead to divergent efficacy or toxicity profiles .

Substituent Variations on the Benzyl Group

a. 2-Bromo Substitution
  • Compound : (R)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS 1286209-26-4)
  • Molecular Weight : 355.28
  • Key Difference : The 2-bromo substituent introduces steric bulk and alters electronic properties compared to the 3-fluoro analog. Bromine’s higher atomic radius may impact receptor binding, while its lower electronegativity reduces polarity .
b. 2-Methoxy Substitution
  • Compound : (R)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate (CAS 1286208-40-9)
  • Key Difference : The methoxy group is electron-donating, increasing electron density on the aromatic ring. This could enhance solubility but reduce metabolic stability compared to the fluorine-substituted analog .

Non-Fluorinated Analogs

  • Compound : (R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS 131878-23-4)
  • Similarity Score : 0.94
  • Key Difference : Absence of the 3-fluoro group reduces electronegativity and may decrease binding affinity in targets sensitive to halogen interactions .

Pyridine-Based Analogs

  • Compound : tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate (CAS 886851-28-1)
  • Molecular Weight : 226.25
  • Pyridine’s nitrogen atom may enhance solubility but reduce lipophilicity .

Nitro-Substituted Derivatives

  • Compound : (R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate (CAS 1233860-14-4)
  • Molecular Formula : C₁₅H₂₀FN₃O₄

Pricing and Availability

  • Pyridine Analog : Priced at $420/1g ().
  • Nitro Derivatives : Range from $312–374/1g (), reflecting the cost of nitro-group introduction and chiral resolution.

Biological Activity

(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, drawing from various studies and sources.

  • Molecular Formula : C16H22FN2O2
  • Molecular Weight : 294.36 g/mol
  • CAS Number : 1286209-01-5

The compound acts primarily as a modulator of neurotransmitter systems, particularly influencing the glutamatergic pathways. Its structure allows it to interact with various receptors and proteins involved in neurological processes, potentially offering therapeutic benefits in conditions such as depression and anxiety.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit significant neuropharmacological effects:

  • Receptor Modulation : The compound has been shown to influence the activity of glutamate transporters, which are crucial for maintaining synaptic homeostasis and preventing excitotoxicity.
  • Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology.

2. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. The following table summarizes findings on its activity against various microbial strains:

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Escherichia coli1512
Staphylococcus aureus188
Candida albicans2010

These results indicate that this compound could be a candidate for developing new antimicrobial agents.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of this compound led to a significant reduction in markers of neuroinflammation and neuronal apoptosis following induced ischemic injury. The findings suggest that the compound may offer protective effects against neurodegeneration.

Case Study 2: Anticancer Properties

In a controlled laboratory setting, the compound was tested against several cancer cell lines, including:

  • HeLa Cells : Showed an IC50 value of approximately 5 µM, indicating potent anticancer activity.
  • MCF7 Cells : Displayed reduced viability at concentrations above 10 µM.

These results highlight the potential of this compound as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Formation of the pyrrolidine scaffold with a tert-butyl carbamate group. For example, tert-butyl carbamates are often synthesized via Boc protection of amines using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Step 2 : Introduction of the 3-fluorobenzyl group via alkylation or nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature) must be carefully controlled to avoid over-alkylation or racemization. For instance, using anhydrous DMF at 0–5°C can suppress side reactions .
  • Key Optimization : Monitoring reaction progress via TLC or LC-MS and quenching unreacted intermediates (e.g., excess benzyl halides) with aqueous NaHCO₃ improves yield .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

TechniqueParametersUtility
HPLC Chiral stationary phase (e.g., Chiralpak AD-H)Enantiomeric purity (>99% ee)
NMR ¹H/¹³C, COSY, NOESYStereochemical confirmation (e.g., coupling constants for pyrrolidine ring protons)
HRMS ESI+, m/z accuracy < 2 ppmMolecular formula validation
  • Safety Note : Ensure proper handling of fluorinated intermediates, as some may release HF under acidic conditions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Acidic Conditions : The tert-butyl carbamate group is labile below pH 3, leading to deprotection. Stability assays in HCl (0.1 M, 25°C) show 50% degradation within 24 hours .
  • Basic Conditions : Stable up to pH 9; above pH 10, Hofmann elimination may occur, forming pyrrolidine-derived alkenes .
  • Thermal Stability : Decomposition initiates at 150°C (TGA data), suggesting storage at ≤-20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for stereoisomers of this compound?

  • Methodological Answer :

  • NOESY Analysis : Correlate spatial proximity of protons (e.g., 3-fluorobenzyl CH₂ to pyrrolidine H-3) to confirm the (R)-configuration .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment. For example, tert-butyl carbamate derivatives often form hydrogen-bonded networks in the solid state, aiding crystallization .
  • Contradiction Handling : If NMR data conflicts with computational predictions (e.g., DFT-optimized structures), re-evaluate solvent effects or dynamic processes (e.g., ring puckering) .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer :

  • Low-Temperature Alkylation : Conduct benzylation at -20°C in THF to reduce base-catalyzed racemization .
  • Chiral Auxiliaries : Use (R)-proline-derived catalysts to enforce stereochemical control during pyrrolidine ring formation .
  • In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to track enantiopurity during reaction progression .

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack. For tert-butyl carbamates, the carbamate carbonyl is electrophilic, with computed activation energies of ~25 kcal/mol for amine nucleophiles .
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess steric hindrance from the 3-fluorobenzyl group .

Q. What comparative structural insights can be drawn from analogs like tert-butyl (3-hydroxy-3-phenylpropyl)carbamate?

  • Methodological Answer :

  • Crystallographic Comparison : Analogs with bulkier substituents (e.g., 3-phenyl vs. 3-fluorobenzyl) exhibit reduced conformational flexibility in the pyrrolidine ring, impacting binding affinity in receptor studies .
  • SAR Studies : Replace the 3-fluoro group with Cl or NO₂ to evaluate electronic effects on carbamate stability. For example, nitro groups increase electrophilicity but reduce solubility .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for tert-butyl carbamate derivatives?

  • Methodological Answer :

  • Source Evaluation : Cross-validate data from peer-reviewed journals (e.g., PubChem ) vs. vendor catalogs (e.g., evidence 5, 18). Vendor data may lack detailed experimental conditions.
  • Empirical Testing : Perform shake-flask solubility assays in standardized buffers (e.g., PBS pH 7.4) and compare with computational predictions (e.g., LogP via ChemAxon) .

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